An In-Depth Technical Guide to 1-Phenylethanol-d10: Properties, Structure, and Applications
An In-Depth Technical Guide to 1-Phenylethanol-d10: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling with 1-Phenylethanol-d10
In the landscape of modern chemical research and pharmaceutical development, the use of isotopically labeled compounds is indispensable. These molecules, in which one or more atoms have been replaced by a heavier, stable isotope, serve as powerful tools for elucidating reaction mechanisms, quantifying analytes with high precision, and tracing metabolic pathways. 1-Phenylethanol-d10, a deuterated analog of 1-phenylethanol, stands out as a valuable asset in this regard. Its unique properties make it an ideal internal standard for mass spectrometry-based bioanalysis and a tracer in metabolic studies. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 1-Phenylethanol-d10, offering field-proven insights for its effective utilization in a laboratory setting.
Physicochemical Properties and Structure
1-Phenylethanol-d10 is a synthetic, isotopically enriched compound where all ten hydrogen atoms of 1-phenylethanol have been substituted with deuterium. This substitution results in a significant mass shift, which is the cornerstone of its utility in analytical applications.
| Property | Value | Source |
| Chemical Formula | C₆D₅CD(OD)CD₃ | [1] |
| Molecular Weight | 132.23 g/mol | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 204 °C at 745 mmHg (for unlabeled) | [1] |
| Melting Point | 19-20 °C (for unlabeled) | |
| Density | 1.094 g/mL at 25 °C | [1] |
The structure of 1-Phenylethanol-d10 is analogous to its non-deuterated counterpart, featuring a phenyl group and a hydroxyl group attached to the same carbon atom, which is also bonded to a methyl group. The presence of a chiral center at the carbinol carbon means that 1-Phenylethanol-d10 can exist as two enantiomers, (R)- and (S)-1-Phenylethanol-d10.
graph 1_Phenylethanol_d10_Structure {
layout=neato;
node [shape=plaintext];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C_alpha [label="C"];
C_beta [label="C"];
O [label="O"];
D1 [label="D"];
D2 [label="D"];
D3 [label="D"];
D4 [label="D"];
D5 [label="D"];
D_alpha [label="D"];
D_beta1 [label="D"];
D_beta2 [label="D"];
D_beta3 [label="D"];
D_O [label="D"];
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C_alpha;
C_alpha -- C_beta;
C_alpha -- O;
C2 -- D1;
C3 -- D2;
C4 -- D3;
C5 -- D4;
C6 -- D5;
C_alpha -- D_alpha;
C_beta -- D_beta1;
C_beta -- D_beta2;
C_beta -- D_beta3;
O -- D_O;
}
Caption: General workflow for the synthesis of 1-Phenylethanol-d10.
Experimental Protocol: Synthesis of 1-Phenylethanol-d10 via Reduction of Acetophenone-d8
This protocol describes a general procedure for the synthesis of 1-Phenylethanol-d10. The choice of reducing agent and solvent may be adapted based on desired stereoselectivity and laboratory resources.
Materials:
-
Acetophenone-d8
-
Lithium aluminum deuteride (LiAlD₄) or Sodium borodeuteride (NaBD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deuterium oxide (D₂O)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum deuteride in anhydrous diethyl ether.
-
Addition of Precursor: A solution of acetophenone-d8 in anhydrous diethyl ether is added dropwise to the stirred suspension of the reducing agent at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of deuterium oxide (D₂O) at 0 °C to decompose the excess reducing agent. This is followed by the addition of a dilute acid solution (e.g., DCl in D₂O) to dissolve the aluminum salts.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure 1-Phenylethanol-d10.
Causality Behind Experimental Choices:
-
The use of a deuterated reducing agent like LiAlD₄ or NaBD₄ is crucial for introducing the deuterium atom at the carbinol carbon.
-
The reaction is performed under anhydrous conditions because lithium aluminum deuteride reacts violently with water.
-
Quenching with D₂O ensures that the hydroxyl group is also deuterated (OD), leading to the fully labeled d10 isotopologue.
Key Applications in Research and Drug Development
The primary applications of 1-Phenylethanol-d10 stem from its properties as a stable, non-radioactive, and chemically identical (for most biological purposes) analog of its unlabeled counterpart.
Internal Standard in Mass Spectrometry
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response.[3] An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the mass spectrometer. Deuterated compounds like 1-Phenylethanol-d10 are considered the "gold standard" for this purpose. They co-elute with the unlabeled analyte, experience similar matrix effects and ionization suppression, but are readily distinguished by their higher mass. This leads to highly accurate and precise quantification of 1-phenylethanol in complex biological matrices such as blood, plasma, or urine.
Pharmacokinetic and Metabolic Studies
Isotopically labeled compounds are invaluable in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.[4] By administering a deuterated compound, researchers can trace its fate in a biological system. For instance, 1-Phenylethanol-d10 can be used to study the metabolic pathways of 1-phenylethanol without the need for radioactive labeling.[5] The deuterated metabolites can be identified and quantified by mass spectrometry, providing insights into the enzymes involved and the rate of metabolic clearance.
Therapeutic Drug Monitoring
For certain therapeutic agents, monitoring their concentration in a patient's bloodstream is critical for ensuring efficacy and avoiding toxicity.[6][7] 1-Phenylethanol-d10 can serve as an internal standard in assays developed for the therapeutic drug monitoring of drugs that are structurally related to or are metabolites of 1-phenylethanol.
Safety and Handling
1-Phenylethanol-d10 should be handled with the same precautions as unlabeled 1-phenylethanol. It is considered harmful if swallowed and can cause eye irritation.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Phenylethanol-d10 is a highly valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a reliable internal standard for quantitative mass spectrometry and a useful tracer for metabolic studies. The insights provided in this guide are intended to facilitate the effective and safe implementation of 1-Phenylethanol-d10 in a variety of research and development applications, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutics.
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